molecular formula C17H22N2O3S B2435548 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone CAS No. 850932-40-0

1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2435548
CAS No.: 850932-40-0
M. Wt: 334.43
InChI Key: LETGFEVQZHBBEN-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(1-methylindol-3-yl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-18-12-16(14-8-4-5-9-15(14)18)23(21,22)13-17(20)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETGFEVQZHBBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone is a compound of interest due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including its role as an inhibitor in certain biological pathways. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone is C15H20N2O3SC_{15}H_{20}N_2O_3S. It features an azepane ring and an indole moiety, both of which contribute to its biological activity.

PropertyValue
Molecular Weight304.40 g/mol
CAS NumberNot available
IUPAC Name1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially leading to inhibition or modulation of their activity.

Biological Activity Studies

Research has shown that compounds similar to 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone exhibit various biological effects, including:

Inhibition of Glycine Transporter 1 (GlyT1)

A study highlighted the modification of piperidine to azepane in sulfonamide derivatives, which resulted in increased potency as GlyT1 inhibitors. This suggests that similar structural modifications in our compound could lead to enhanced biological activity against GlyT1, which is implicated in several neurological disorders .

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated using various assays such as DPPH and ABTS. These studies indicate that the presence of indole and sulfonamide groups may contribute to significant radical scavenging activities, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Study on Indole Derivatives : A series of indole-based compounds were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that modifications to the indole structure could significantly enhance inhibitory potency .
  • GlyT1 Inhibitors : Research focused on azepane-containing sulfonamides demonstrated that these compounds could effectively cross the blood-brain barrier, highlighting their potential for treating central nervous system disorders .
  • Antidiabetic Properties : Compounds with similar structures have shown promising results in inhibiting alpha-glucosidase and alpha-amylase activities, suggesting a potential role in managing diabetes through carbohydrate metabolism modulation .

Scientific Research Applications

The biological activity of 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone has been the subject of various studies, focusing on its potential as a therapeutic agent:

Inhibition of Glycine Transporter 1 (GlyT1)

Research indicates that modifications to the azepane structure can enhance the compound's potency as an inhibitor of GlyT1, a transporter implicated in neurological disorders. This suggests that the compound may have applications in treating conditions such as schizophrenia and depression, where GlyT1 plays a critical role in neurotransmission .

Antioxidant Activity

Studies have shown that compounds containing indole and sulfonamide groups exhibit significant antioxidant properties. The ability to scavenge free radicals has implications for developing therapies for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases .

Case Studies

Several case studies have highlighted the pharmacological effects of related compounds:

Study on Indole Derivatives

A series of indole-based compounds were evaluated for their enzyme inhibitory activities. Results demonstrated that structural modifications significantly impacted their potency, suggesting that similar modifications in 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone could enhance its bioactivity .

GlyT1 Inhibitors

Research focused on azepane-containing sulfonamides revealed their ability to cross the blood-brain barrier effectively. This property is crucial for developing treatments targeting central nervous system disorders, indicating that our compound could be a viable candidate for further investigation .

Antidiabetic Properties

Compounds with similar structures have shown promise in inhibiting alpha-glucosidase and alpha-amylase activities, which are vital for carbohydrate metabolism regulation. This suggests potential applications in managing diabetes .

Q & A

Basic: What are the key synthetic pathways and optimization strategies for synthesizing 1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone?

Methodological Answer:
The synthesis typically involves a multi-step sequence, including sulfonation of the indole moiety, followed by coupling with an azepane-derived ketone. Key steps include:

  • Sulfonation: Reaction of 1-methylindole with a sulfonylating agent (e.g., chlorosulfonic acid) under controlled temperature (0–5°C) to avoid over-sulfonation.
  • Ketone Formation: Coupling the sulfonated indole with 1-azepan-1-yl ethanone using a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C .
    Optimization Strategies:
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Catalytic additives (e.g., DMAP) to accelerate coupling efficiency.
  • Monitoring purity via TLC/HPLC at each step to minimize side products .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituents on the indole and azepane rings (e.g., methyl group at N1-indole, sulfonyl protons).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and aliphatic regions .
  • IR Spectroscopy: Confirms sulfonyl (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₂₃H₃₁N₃O₃S, calc. 437.21 g/mol) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (e.g., synchrotron sources) resolves electron density maps for the sulfonyl and azepane groups.
  • Refinement Tools: SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Challenges include:
    • Disorder in Flexible Groups: The azepane ring may exhibit conformational disorder, requiring TLS parameterization .
    • Twinned Data: Use of TWINABS for integration if crystal twinning occurs .
  • Validation: R-factor convergence (<5%) and Hirshfeld surface analysis ensure model accuracy .

Advanced: How do substituent modifications (e.g., fluorophenyl vs. methyl groups) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the 1-methylindole group with fluorophenyl () to assess changes in receptor binding affinity.
    • Modify the azepane ring to piperidine () and evaluate pharmacokinetic properties (e.g., metabolic stability).
  • Assay Design:
    • Use enzyme inhibition assays (e.g., fluorescence polarization) to quantify IC₅₀ values.
    • Compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability .

Advanced: How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Experimental Replication: Repeat assays ≥3 times under standardized conditions (pH, temperature, solvent controls).
  • Statistical Analysis: Apply ANOVA or Student’s t-test to identify outliers.
  • Artifact Mitigation:
    • Verify compound stability in assay buffers (e.g., LC-MS monitoring).
    • Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .
    • Use fume hoods for sulfonation steps to avoid inhalation of corrosive vapors.
  • Waste Disposal: Neutralize acidic byproducts before disposal (e.g., NaHCO₃ treatment) .

Advanced: What computational methods support the prediction of this compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Models sulfonyl group reactivity in nucleophilic substitutions (e.g., Fukui indices).
  • Molecular Docking (AutoDock Vina): Predicts binding poses in protein targets (e.g., kinase domains).
  • MD Simulations (GROMACS): Assesses conformational stability of the azepane ring in aqueous vs. lipid environments .

Advanced: How can researchers resolve synthetic bottlenecks (e.g., low yield in sulfonation)?

Methodological Answer:

  • Reaction Engineering:
    • Switch from batch to flow chemistry for exothermic sulfonation steps.
    • Optimize stoichiometry (e.g., 1.2 equiv. chlorosulfonic acid).
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

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